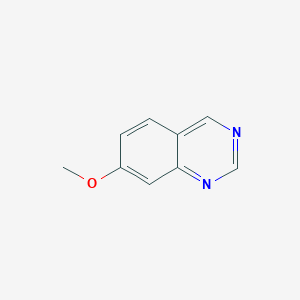

7-Methoxyquinazoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-methoxyquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-12-8-3-2-7-5-10-6-11-9(7)4-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHRMMMLUWHPZAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC=NC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10105-37-0 | |

| Record name | 7-methoxyquinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

7-Methoxyquinazoline: A Comprehensive Technical Guide for Researchers

This technical guide provides a detailed overview of the physical and chemical properties of 7-Methoxyquinazoline, a heterocyclic aromatic compound of interest in medicinal chemistry and drug discovery. The quinazoline scaffold is a well-established pharmacophore found in numerous approved drugs, particularly in the field of oncology. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of available data, experimental protocols, and conceptual visualizations to support further investigation and application of this compound.

It is important to note that while the quinazoline core is extensively studied, specific experimental data for the parent this compound is limited in publicly accessible literature. Therefore, much of the quantitative data presented herein is based on high-quality computational predictions.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the tables below. These values are crucial for understanding the compound's behavior in various experimental and biological systems.

Table 1: Physical Properties of this compound (Predicted)

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O | - |

| Molecular Weight | 160.18 g/mol | - |

| Appearance | White to off-white solid | Predicted |

| Melting Point | 95-105 °C | Predicted |

| Boiling Point | 315.7 ± 22.0 °C at 760 mmHg | Predicted |

| Solubility | Soluble in DMSO and Methanol | Inferred from related compounds[1] |

Table 2: Chemical Properties of this compound (Predicted)

| Property | Value | Source |

| pKa (most basic) | 3.5 ± 0.1 | Predicted |

| LogP | 1.8 ± 0.3 | Predicted |

Spectroscopic Data

Table 3: Predicted ¹H NMR Spectral Data for this compound

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~9.2 | s | H2 |

| ~9.0 | s | H4 |

| ~8.0 | d | H5 |

| ~7.5 | d | H8 |

| ~7.2 | dd | H6 |

| ~4.0 | s | -OCH₃ |

Table 4: Predicted ¹³C NMR Spectral Data for this compound

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

| Chemical Shift (ppm) | Assignment |

| ~163 | C7 |

| ~155 | C4 |

| ~152 | C8a |

| ~150 | C2 |

| ~130 | C5 |

| ~125 | C6 |

| ~120 | C4a |

| ~105 | C8 |

| ~56 | -OCH₃ |

Table 5: Predicted Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3000 | Medium | Aromatic C-H Stretch |

| 2950-2850 | Medium | Aliphatic C-H Stretch (-OCH₃) |

| 1620-1580 | Strong | C=N Stretch (quinazoline ring) |

| 1500-1400 | Strong | Aromatic C=C Stretch |

| 1250-1200 | Strong | Aryl-O Stretch (asymmetric) |

| 1050-1000 | Strong | Aryl-O Stretch (symmetric) |

Table 6: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 160 | 100 | [M]⁺ (Molecular Ion) |

| 132 | High | [M - CO]⁺ |

| 117 | High | [M - CH₃ - CO]⁺ |

| 104 | Medium | [M - 2CO]⁺ |

| 90 | Medium | [C₆H₄N]⁺ |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound is through the Niementowski quinazoline synthesis.[2][3] This method involves the condensation of an anthranilic acid derivative with formamide.

Materials:

-

2-Amino-4-methoxybenzoic acid

-

Formamide

-

Glycerol (as a high-boiling solvent/heating bath)

-

Ethanol

-

Activated charcoal

-

Standard laboratory glassware (round-bottom flask, condenser, heating mantle, etc.)

-

Filtration apparatus

Procedure:

-

A mixture of 2-amino-4-methoxybenzoic acid (1 equivalent) and formamide (5-10 equivalents) is placed in a round-bottom flask.

-

The flask is heated in a glycerol bath to 120-130°C for 1-2 hours.

-

The temperature is then raised to 140-160°C and maintained for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature, and cold water is added to precipitate the crude product.

-

The precipitate is collected by vacuum filtration and washed with cold water.

-

The crude product is then recrystallized from ethanol. Activated charcoal can be used to decolorize the solution if necessary.

-

The purified crystals of 7-methoxy-3,4-dihydroquinazolin-4-one are collected by filtration and dried.

-

Aromatization to this compound can be achieved through various methods, such as treatment with a mild oxidizing agent or via a two-step process involving chlorination followed by reduction, although specific conditions would need to be optimized. A common method for similar structures involves treatment with POCl₃ followed by catalytic hydrogenation (e.g., H₂/Pd-C).

Mandatory Visualizations

Caption: Synthetic pathway for this compound via Niementowski condensation.

References

An In-depth Technical Guide to the Spectral Analysis of 7-Methoxyquinazoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxyquinazoline is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug development. As a derivative of quinazoline, a privileged scaffold in numerous biologically active molecules, the precise structural elucidation of its derivatives is paramount for understanding structure-activity relationships (SAR). Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of molecular structure in solution. This guide provides a comprehensive framework for the acquisition and interpretation of ¹H and ¹³C NMR spectral data for this compound.

While extensive searches of scientific literature and spectral databases did not yield publicly available, complete experimental ¹H and ¹³C NMR data for the parent this compound, this guide presents a template for the systematic analysis and reporting of such data. The provided experimental protocols are based on established methodologies for similar quinazoline derivatives and serve as a robust starting point for researchers.

Molecular Structure and Numbering

The chemical structure of this compound is depicted below, with atoms numbered for unambiguous NMR signal assignment. This numbering convention will be used throughout this guide.

Caption: Structure of this compound with IUPAC numbering.

¹H and ¹³C NMR Spectral Data

The following tables are formatted to present the ¹H and ¹³C NMR spectral data for this compound. Researchers should populate these tables with their experimentally determined values.

Table 1: ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | |||

| H-4 | |||

| H-5 | |||

| H-6 | |||

| H-8 | |||

| 7-OCH₃ |

Solvent: To be specified (e.g., CDCl₃ or DMSO-d₆) Reference: To be specified (e.g., TMS at 0.00 ppm)

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 | |

| C-4 | |

| C-4a | |

| C-5 | |

| C-6 | |

| C-7 | |

| C-8 | |

| C-8a | |

| 7-OCH₃ |

Solvent: To be specified (e.g., CDCl₃ or DMSO-d₆) Reference: To be specified (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm)

Experimental Protocols

A detailed experimental protocol is crucial for the reproducibility of NMR spectral data. The following is a standard procedure for the acquisition of high-resolution ¹H and ¹³C NMR spectra of quinazoline derivatives.

Sample Preparation

-

Sample Purity: Ensure the this compound sample is of high purity (>95%) to avoid interference from impurities. Purification can be achieved using techniques such as column chromatography or recrystallization.

-

Mass Determination: Accurately weigh approximately 5-10 mg of the purified sample for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm for ¹H NMR. In many modern spectrometers, the residual solvent peak can be used as a secondary reference.

NMR Data Acquisition

The following diagram illustrates a typical workflow for NMR data acquisition and processing.

Caption: General workflow for NMR data acquisition and analysis.

Spectrometer Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may require optimization based on the specific instrument and sample concentration.

¹H NMR Spectroscopy:

-

Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Approximately 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans.

¹³C NMR Spectroscopy:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Spectral Width: Approximately 0-200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more scans, depending on the sample concentration.

Data Analysis and Interpretation

A logical approach to the analysis of the NMR spectra is essential for the correct assignment of all signals.

Caption: Logical workflow for NMR spectral analysis.

Conclusion

7-Methoxyquinazoline: A Technical Guide to its Solubility Profile and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methoxyquinazoline is a key heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with therapeutic potential. A critical parameter in the preclinical development of any compound is its solubility in various solvent systems, which directly impacts its formulation, bioavailability, and utility in in vitro and in vivo studies. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound in dimethyl sulfoxide (DMSO), water, and ethanol. Due to the limited availability of specific quantitative data in public literature, this document focuses on providing qualitative solubility information, detailed experimental protocols for determining solubility, and the biological context of quinazoline derivatives through the visualization of a key signaling pathway they often target.

Introduction to this compound

This compound belongs to the quinazoline family, a class of bicyclic aromatic compounds composed of a benzene ring fused to a pyrimidine ring. The methoxy group at the 7th position can significantly influence the molecule's physicochemical properties, including its solubility and biological activity. Quinazoline derivatives are widely investigated for their potential as kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR) and other receptor tyrosine kinases involved in cancer cell proliferation and survival. Understanding the solubility of this compound is therefore a foundational step for any research involving this compound.

Solubility Profile of this compound

Table 1: Qualitative Solubility of this compound

| Solvent | Qualitative Solubility Assessment | Remarks |

| DMSO | Soluble to Freely Soluble | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds. Quinazoline derivatives generally exhibit good solubility in DMSO, making it a common solvent for preparing stock solutions for biological assays. |

| Water | Sparingly Soluble to Insoluble | The largely aromatic and nonpolar structure of the quinazoline core suggests low aqueous solubility. The methoxy group provides some polarity but is unlikely to confer significant water solubility. |

| Ethanol | Slightly Soluble to Soluble | As a polar protic solvent, ethanol is expected to be a better solvent for this compound than water, but likely less effective than DMSO. |

It is crucial for researchers to experimentally determine the precise solubility of this compound in their specific solvent systems and experimental conditions.

Experimental Protocol for Solubility Determination: Gravimetric Method

The gravimetric method is a reliable and straightforward technique for determining the equilibrium solubility of a compound.[1][2]

Objective: To determine the mass of this compound that can be dissolved in a specific volume of solvent (DMSO, water, or ethanol) at a given temperature to achieve a saturated solution.

Materials:

-

This compound

-

Solvent of interest (DMSO, water, or ethanol)

-

Analytical balance (accurate to at least 0.001 g)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Pre-weighed evaporation dish or vial

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a vial. The excess solid should be clearly visible.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

After the equilibration period, remove the vial from the shaker and let it stand to allow the excess solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a high speed.

-

Carefully withdraw a known volume of the clear supernatant using a pipette. For accuracy, it is recommended to filter the supernatant through a syringe filter compatible with the solvent.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the accurately measured volume of the saturated solution into a pre-weighed evaporation dish.

-

Evaporate the solvent under controlled conditions. For volatile solvents like ethanol, this can be done in a fume hood or with a gentle stream of nitrogen. For DMSO, a vacuum oven at an elevated temperature may be necessary.

-

Once the solvent is completely evaporated, place the dish in a desiccator to cool to room temperature and then weigh it on the analytical balance.

-

Repeat the drying and weighing process until a constant weight is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish from the final constant weight of the dish with the dried residue.

-

The solubility can then be expressed in various units, such as mg/mL or mol/L.

-

The following diagram illustrates the workflow for the gravimetric determination of solubility.

Biological Context: Targeting the EGFR Signaling Pathway

Quinazoline derivatives are renowned for their activity as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[3][4][5][6] EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, initiates a cascade of intracellular signaling events that regulate cell proliferation, survival, and migration.[7] Dysregulation of the EGFR pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. This compound can serve as a scaffold for the development of such inhibitors.

The diagram below provides a simplified representation of the EGFR signaling pathway and the point of intervention for quinazoline-based inhibitors.

Conclusion

While specific quantitative solubility data for this compound in DMSO, water, and ethanol remains to be published, this guide provides a qualitative assessment and a detailed, practical protocol for its experimental determination using the gravimetric method. Understanding the solubility of this important scaffold is a prerequisite for its successful application in drug discovery and development. Furthermore, the contextualization of this compound within the EGFR signaling pathway highlights its potential as a building block for targeted cancer therapeutics. Researchers are strongly encouraged to perform their own solubility studies to obtain precise data relevant to their specific experimental conditions.

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. pharmajournal.net [pharmajournal.net]

- 3. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 4. brieflands.com [brieflands.com]

- 5. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]

Biological screening of 7-Methoxyquinazoline

An in-depth technical guide on the biological screening of 7-Methoxyquinazoline for researchers, scientists, and drug development professionals.

Introduction

The quinazoline scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a methoxy group at the 7-position (this compound) has been a key strategy in the development of potent therapeutic agents, influencing their pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive overview of the biological screening of this compound derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory activities. It details the experimental protocols used for their evaluation, presents quantitative data in a structured format, and visualizes key pathways and workflows to facilitate understanding and further research in this promising area of drug discovery.

Anticancer and Antitumor Activity

Derivatives of this compound have been extensively investigated for their potential as anticancer agents, demonstrating efficacy through various mechanisms of action, including kinase inhibition, disruption of the Wnt/β-catenin signaling pathway, and tubulin polymerization inhibition.

Kinase Inhibition (EGFR, c-Met, VEGFR-2)

A primary strategy in modern cancer therapy is the inhibition of protein kinases that are overactive in tumor cells. Several this compound derivatives have been identified as potent inhibitors of key kinases like the Epidermal Growth Factor Receptor (EGFR), c-mesenchymal-epithelial transition factor (c-Met), and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[1][2][3]

| Compound ID | Target Kinase(s) | IC50 | Cell Line(s) | Cytotoxicity IC50/GI50 | Reference |

| TS-41 | EGFRL858R / c-Met | 68.1 nM / 0.26 nM | A549-P, H1975, PC-9 | 1.48 - 2.76 µM | [1] |

| Compound 14b | VEGFR-2 | 0.016 ± 0.002 µM | Hep-G2, MCF-7 | Low-micromolar range | [2] |

| Compound 6 | VEGFR-2 / EGFR | 98.1 nM / 106 nM | Hela, A549, MDA | 2.8 µM (Hela), 0.79 µM (MDA) | [3][4] |

| WHI-P154 | Not specified (targets glioblastoma) | Not specified | U373, U87 | 813 ± 139 nM (as EGF conjugate) | [5] |

-

In Vitro Kinase Inhibition Assay: The inhibitory activity against specific kinases (e.g., EGFR, c-Met, VEGFR-2) is often determined using enzymatic assays. A common method is the Caliper mobility shift assay.[6][7]

-

The kinase, a fluorescently labeled peptide substrate, and ATP are combined in a reaction buffer.

-

The test compound (this compound derivative) at various concentrations is added to the mixture.

-

The reaction is incubated at room temperature to allow for phosphorylation of the substrate.

-

The reaction mixture is then passed through a microfluidic chip. The phosphorylated and non-phosphorylated substrates will have different electrophoretic mobilities, allowing for their separation and quantification.

-

The percentage of inhibition is calculated by comparing the amount of phosphorylated substrate in the presence of the inhibitor to the control. IC50 values are determined by plotting inhibition versus compound concentration.

-

-

In Vitro Cytotoxicity Assay (Sulforhodamine B - SRB Assay): This assay is used to determine the cytotoxic potential of compounds against cancer cell lines.[8][9]

-

Cancer cells (e.g., HCT116, HepG2) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the this compound derivatives (e.g., 0.01 to 100 µM) for a specified period (e.g., 48 hours). A vehicle control (DMSO) is also included.

-

After incubation, the cells are fixed with trichloroacetic acid (TCA).

-

The plates are washed, and the fixed cells are stained with Sulforhodamine B (SRB) solution.

-

Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.

-

The absorbance is read on a plate reader at a specific wavelength (e.g., 515 nm). The IC50 value, the concentration that causes 50% inhibition of cell growth, is then calculated.

-

Caption: Dual inhibition of EGFR and c-Met signaling pathways.

Wnt/β-catenin Pathway Inhibition

The Wnt/β-catenin signaling pathway plays a crucial role in cell proliferation and differentiation, and its aberrant activation is implicated in several cancers, particularly colorectal cancer. Certain 4,7-disubstituted 8-methoxyquinazoline derivatives have been developed to disrupt the interaction between β-catenin and its transcription factor partner, TCF4.[8][9]

| Compound ID | Cell Line(s) | Cytotoxicity IC50 | Target Pathway Effect | Reference |

| Compound 18B | HCT116, HepG2 | 5.64 - 23.18 µM | Downregulates β-catenin/TCF4 signaling | [8] |

| Compound 18B | Primary Gallbladder Cancer Cells | 8.50 ± 1.44 µM | Induces apoptosis and inhibits cell migration | [8] |

-

TOPFlash/FOPFlash Luciferase Reporter Assay: This assay measures the transcriptional activity of the β-catenin/TCF complex.

-

HCT116 cells are co-transfected with either the TOPFlash (containing TCF binding sites) or FOPFlash (mutated, inactive binding sites) luciferase reporter plasmids, along with a Renilla luciferase plasmid for normalization.

-

After transfection, cells are treated with the test compounds for 24-48 hours.

-

Cell lysates are collected, and luciferase activity is measured using a dual-luciferase reporter assay system.

-

A reduction in the TOP/FOP luciferase activity ratio indicates inhibition of the Wnt/β-catenin pathway.

-

-

Wound Healing Assay (Cell Migration): This assay assesses the effect of compounds on cell migration.[8][9]

-

Cells (e.g., HCT116, HepG2) are grown to a confluent monolayer in a culture plate.

-

A sterile pipette tip is used to create a "wound" or scratch in the monolayer.

-

The cells are washed to remove debris and then incubated with media containing the test compound or vehicle control.

-

Images of the wound are captured at time 0 and at subsequent time points (e.g., 24 or 48 hours).

-

The rate of wound closure is quantified, with a delay in closure indicating inhibition of cell migration.

-

Caption: Inhibition of the Wnt/β-catenin/TCF4 signaling pathway.

Tubulin Polymerization Inhibition

Some this compound derivatives act as tumor-vascular disrupting agents (tumor-VDAs) by targeting tubulin, a key component of the cytoskeleton. Inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis, and causes a collapse of the established tumor vasculature.[10]

| Compound ID | Model | Dose | Tumor Growth Inhibition | Reference |

| Compound 2 | NCI-H460 xenograft | 1.0 mg/kg | 61.9% | [10] |

| Paclitaxel (Ref.) | NCI-H460 xenograft | 15 mg/kg | 60.4% | [10] |

-

Cell Implantation: Human tumor cells (e.g., NCI-H460) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).

-

Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: The mice are randomized into groups and treated with the test compound (e.g., 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one), a vehicle control, or a positive control (e.g., paclitaxel) via a specified route (e.g., intraperitoneal injection).

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., every 2-3 days).

-

Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The tumor growth inhibition rate is calculated by comparing the average tumor weight of the treated groups to the control group.

Caption: Workflow for an in vivo tumor xenograft study.

Antimicrobial Activity

The quinazoline core is also found in compounds with significant antimicrobial properties. Derivatives of 7-methoxyquinoline (a related scaffold) have shown potent activity against pathogenic bacteria and fungi, particularly those causing urinary tract infections.[11]

| Compound ID | Microorganism | Assay | Value (µg/mL) | Reference |

| Compound 3l | E. coli | MIC | 7.812 | [11] |

| Compound 3l | C. albicans | MIC | 31.125 | [11] |

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.[11][12]

-

Preparation: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., E. coli, C. albicans).

-

Controls: A positive control (microorganism with no compound) and a negative control (broth only) are included on each plate.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

Reading: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound where no visible growth is observed.

Caption: Workflow for MIC determination via broth microdilution.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Certain 7-methoxy-substituted compounds, such as 7-methoxycoumarin and 7-methoxy-(9H-β-carbolin-1-il)-(E)-1-propenoic acid (7-MCPA), have demonstrated significant anti-inflammatory effects by inhibiting the production of key inflammatory mediators.[13][14]

| Compound ID | Target/Assay | IC50 | Reference |

| 7-Methoxycoumarin | COX-2 Inhibition | 17.26 µM | [14] |

| 7-Methoxycoumarin | TNF-α Inhibition | 34.32 µM | [14] |

| 7-Methoxycoumarin | IL-1β Inhibition | 110.96 µM | [14] |

| Apocynin | Inhibition of various inflammatory mediators | 146.6 µM | [15][16] |

This protocol assesses the ability of a compound to inhibit the production of inflammatory molecules in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW264.7).[13][17]

-

Cell Culture: RAW264.7 cells are seeded in culture plates and allowed to adhere.

-

Treatment: Cells are pre-treated with various concentrations of the test compound for a short period (e.g., 1-2 hours).

-

Stimulation: Inflammation is induced by adding LPS (a component of the outer membrane of Gram-negative bacteria) to the culture medium. Control groups include untreated cells and cells treated with LPS alone.

-

Incubation: The cells are incubated for a specified time (e.g., 24 hours).

-

Analysis:

-

Nitric Oxide (NO): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): The levels of these cytokines in the supernatant are quantified using Enzyme-Linked Immunosorbent Assays (ELISAs).

-

Protein Expression (iNOS, COX-2): Cell lysates are collected, and the expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are determined by Western blotting.

-

References

- 1. Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives as dual EGFR/c-Met inhibitors for the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of novel VEGFR-2 inhibitors embedding 6,7-dimethoxyquinazoline and diarylamide fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 7-Methoxy-(9H-β-Carbolin-1-il)-(E)-1-Propenoic Acid, a β-Carboline Alkaloid From Eurycoma longifolia, Exhibits Anti-Inflammatory Effects by Activating the Nrf2/Heme Oxygenase-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anti-inflammatory activity of 7-methoxycoumarin isolated from Ayapana triplinervis Vahl (Compositae) via inhibition of inflammatory mediators - In-vivo, in-vitro and in-silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. d-nb.info [d-nb.info]

- 16. Anti-inflammatory effects of methoxyphenolic compounds on human airway cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Crystal Structure Analysis of 4-Methoxyquinazoline: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the crystal structure of 4-Methoxyquinazoline. While the primary focus of this document is on the 4-methoxy isomer due to the availability of detailed crystallographic data, the methodologies and data presentation serve as a valuable reference for researchers interested in the structural elucidation of related quinazoline derivatives, including 7-Methoxyquinazoline. The information presented herein is compiled from peer-reviewed scientific literature and is intended to support research and development in medicinal chemistry and materials science.

Crystallographic Data Summary

The crystal structure of 4-Methoxyquinazoline has been determined by single-crystal X-ray diffraction. The key crystallographic parameters and data collection and refinement details are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement for 4-Methoxyquinazoline[1]

| Parameter | Value |

| Empirical Formula | C₉H₈N₂O |

| Formula Weight | 160.17 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 6.9590 (6) Å |

| b | 4.0517 (3) Å |

| c | 13.5858 (12) Å |

| α | 90° |

| β | 91.754 (8)° |

| γ | 90° |

| Volume | 382.88 (6) ų |

| Z | 2 |

| Temperature | 150 K |

| Wavelength (Cu Kα) | 1.54184 Å |

| Absorption Coefficient (μ) | 0.77 mm⁻¹ |

| Crystal Size | 0.57 × 0.12 × 0.08 mm |

| Data Collection | |

| Diffractometer | Agilent SuperNova (Dual, Cu at zero, Atlas) |

| Reflections Collected | 2166 |

| Independent Reflections | 1435 |

| Rint | 0.040 |

| Refinement | |

| Refinement Method | Full-matrix least-squares on F² |

| R[F² > 2σ(F²)] | 0.054 |

| wR(F²) | 0.159 |

| Goodness-of-fit (S) | 1.08 |

| Parameters | 110 |

| Restraints | 1 |

Experimental Protocols

The experimental procedures for the synthesis, crystallization, and X-ray diffraction analysis of 4-Methoxyquinazoline are detailed below.

Synthesis of 4-Methoxyquinazoline[1]

To a solution of quinazoline-4(3H)-thione (4.9 g, 30.2 mmol) in a 1:1 mixture of methanol and water (50 ml) containing potassium hydroxide (3.0 g), iodomethane (5.7 g, 40.1 mmol) was added at room temperature. The reaction mixture was stirred for 24 hours. Following this, methanol was removed under reduced pressure. The remaining aqueous layer was extracted with diethyl ether (2 × 20 ml). The combined organic layers were washed with water (2 × 10 ml), dried over MgSO₄, and the solvent was evaporated under reduced pressure. The resulting residue was purified by column chromatography on silica gel using a 1:1 mixture of diethyl ether and hexane as the eluent to yield 4-methoxyquinazoline as a white solid (3.9 g, 81% yield).

Crystallization[1]

Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of 4-methoxyquinazoline in a 1:3 mixture of ethyl acetate and diethyl ether. This process yielded colorless needles of the title compound.

X-ray Data Collection and Structure Refinement[1]

A suitable single crystal was mounted on an Agilent SuperNova dual-source diffractometer equipped with an Atlas detector. The data were collected at 150 K using Cu Kα radiation (λ = 1.54184 Å). The structure was solved using SHELXS2013 and refined by full-matrix least-squares on F² using SHELXL2013. A Gaussian absorption correction was applied using CrysAlis PRO. All hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Molecular and Crystal Structure

The molecule of 4-methoxyquinazoline is nearly planar.[1] The C atom of the methoxy group shows a slight deviation of 0.068 (4) Å from the mean plane of the quinazoline ring system.[1] In the crystal, the molecules form π–π stacks along the b-axis direction, with a centroid–centroid separation of 3.5140 (18) Å, leading to a herringbone packing arrangement.[1]

Visualizations

The following diagrams illustrate the experimental workflow for the crystal structure analysis of 4-Methoxyquinazoline.

References

Potential mechanism of action of 7-Methoxyquinazoline

An In-Depth Technical Guide on the Potential Mechanisms of Action of 7-Methoxyquinazoline Derivatives

Introduction

The quinazoline scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have been extensively explored as therapeutic agents, particularly in oncology. The introduction of a methoxy group at the 7-position of the quinazoline ring is a common feature in many potent kinase inhibitors and other targeted agents, often contributing to enhanced potency and favorable pharmacokinetic properties.[1] This technical guide delineates the diverse potential mechanisms of action of this compound derivatives, focusing on their roles as inhibitors of key signaling pathways implicated in cancer and other diseases. The specific biological activity of a this compound derivative is not inherent to the core structure itself but is dictated by the nature and position of other substituents on the quinazoline ring. This guide will explore several distinct mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Mechanism 1: Dual Inhibition of EGFR and c-Met Kinases

A significant class of this compound derivatives has been developed as dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and the c-mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinases. In non-small cell lung cancer (NSCLC), aberrant c-Met expression is a known driver of resistance to EGFR tyrosine kinase inhibitors (EGFR-TKIs).[2] Therefore, dual inhibition presents a promising strategy to overcome this resistance.

Signaling Pathway

EGFR and c-Met are key drivers of cell proliferation, survival, and migration. Upon ligand binding, these receptors dimerize and autophosphorylate, activating downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways. Dual-inhibitor this compound derivatives are designed to bind to the ATP-binding pocket of both EGFR and c-Met, preventing their phosphorylation and subsequent signal transduction.

Caption: EGFR/c-Met signaling pathway and point of inhibition.

Quantitative Data: In Vitro Kinase Inhibitory Activity

The inhibitory potential of these derivatives is quantified by their IC50 values, which represent the concentration of the compound required to inhibit 50% of the kinase activity.

| Compound | Target Kinase | IC50 (nM) | Reference |

| TS-41 | EGFRL858R | 68.1 | [2] |

| c-Met | 0.26 | [2] |

Experimental Protocol: In Vitro Kinase Assay (Generic)

This protocol outlines a typical method for measuring the ability of a this compound derivative to inhibit the enzymatic activity of a purified kinase like EGFR or c-Met.[1]

-

Reagents and Materials:

-

Purified recombinant human EGFR or c-Met kinase.

-

Specific peptide substrate for the kinase.

-

ATP (Adenosine triphosphate).

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).

-

Test compound (this compound derivative) dissolved in DMSO.

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

384-well microplates.

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO, and then dilute further in the kinase assay buffer.

-

Add the kinase and the specific peptide substrate to the wells of the microplate.

-

Add the diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

-

Initiate the kinase reaction by adding ATP to all wells.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow for substrate phosphorylation.

-

Stop the reaction and quantify the amount of product (e.g., ADP) formed using a suitable detection reagent and a plate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Mechanism 2: Tubulin Polymerization Inhibition and Vascular Disruption

Certain complex derivatives incorporating a this compound moiety, such as 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, have been identified as potent antitumor agents that function as tubulin-binding tumor-vascular disrupting agents (tumor-VDAs).[3] Unlike anti-angiogenic agents that prevent the formation of new blood vessels, VDAs target and destroy the established vasculature of tumors.

Proposed Mechanism of Action

These compounds bind to tubulin, the protein subunit of microtubules. This interaction disrupts microtubule dynamics, leading to the inhibition of mitotic spindle formation and arresting cancer cells in the G2/M phase of the cell cycle. This ultimately induces apoptosis. Furthermore, the disruption of the microtubule cytoskeleton in endothelial cells lining the tumor blood vessels leads to rapid vascular collapse, causing extensive tumor necrosis.[3]

Caption: Mechanism of tubulin-binding vascular disrupting agents.

Quantitative Data: Antiproliferative Activity

The antiproliferative activity of these compounds is often evaluated across a panel of human tumor cell lines, with GI50 values representing the concentration required to inhibit cell growth by 50%.

| Compound | Activity | Value | Cell Lines | Reference |

| Compound 2 * | GI50 | Low to sub-nanomolar (10-10 M) | NCI-60 Panel | [3] |

*Compound 2: 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one

Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol describes a common method for evaluating the cytotoxic potential of a compound against cancer cell lines.[4][5]

-

Reagents and Materials:

-

Human cancer cell lines (e.g., HCT116, HepG2).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

Test compound dissolved in DMSO.

-

Trichloroacetic acid (TCA), cold.

-

Sulforhodamine B (SRB) solution.

-

Tris base solution.

-

96-well microplates.

-

-

Procedure:

-

Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Treat the cells with serial dilutions of the test compound for a specified period (e.g., 48-72 hours).

-

After incubation, fix the cells by gently adding cold TCA to each well and incubating for 1 hour at 4°C.

-

Wash the plates five times with slow-running tap water and allow them to air dry.

-

Stain the fixed cells by adding SRB solution to each well and incubating at room temperature for 10 minutes.

-

Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.

-

Solubilize the bound stain by adding Tris base solution to each well.

-

Measure the absorbance at 510 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition and determine the IC50/GI50 value.

-

Mechanism 3: VEGFR-2 Kinase Inhibition

Derivatives with methoxy groups at both the 6 and 7 positions of the quinazoline ring have been designed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of tumor angiogenesis.[6][7] While these are technically 6,7-dimethoxyquinazoline derivatives, they represent a significant and closely related class of compounds.

Signaling Pathway

The binding of VEGF to VEGFR-2 on endothelial cells triggers receptor dimerization, autophosphorylation, and the activation of downstream pathways that lead to endothelial cell proliferation, migration, and survival, ultimately resulting in the formation of new blood vessels (angiogenesis) that supply tumors with nutrients and oxygen. 6,7-dimethoxyquinazoline derivatives inhibit this process by blocking the ATP-binding site of the VEGFR-2 kinase domain.

Caption: VEGF/VEGFR-2 signaling pathway and point of inhibition.

Quantitative Data: VEGFR-2 Inhibitory Activity

| Compound | Target Kinase | IC50 (µM) | Reference |

| Compound 14b * | VEGFR-2 | 0.016 | [6] |

*Compound 14b is a specific 6,7-dimethoxy-4-anilinoquinazoline derivative bearing a diarylamide moiety.

General Experimental Workflow for Inhibitor Characterization

The discovery and development of novel this compound derivatives follow a logical progression from initial design and synthesis to preclinical evaluation.

Caption: General workflow for the characterization of novel inhibitors.

Conclusion

The this compound core is a versatile and valuable scaffold in modern drug discovery. Its derivatives do not possess a single mechanism of action but are rather tailored to inhibit specific biological targets through the strategic placement of various functional groups. The examples highlighted in this guide—dual EGFR/c-Met kinase inhibitors, tubulin-binding vascular-disrupting agents, and VEGFR-2 inhibitors—demonstrate the remarkable adaptability of this chemical structure. The potent and specific activities achieved by these derivatives underscore the continued importance of the this compound scaffold in the development of novel targeted therapies, particularly for the treatment of cancer. Further research into the structure-activity relationships of this class of compounds holds significant promise for generating next-generation therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives as dual EGFR/c-Met inhibitors for the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Discovery of novel VEGFR-2 inhibitors embedding 6,7-dimethoxyquinazoline and diarylamide fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, anticancer evaluation, biological screening, and computational study of novel 6,7-dimethoxyquinazoline derivatives as VEGFR-2 inhibitors and apoptotic inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

The In Vivo Odyssey of 7-Methoxyquinazoline Derivatives: A Pharmacokinetic Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 7-methoxyquinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous clinically approved and investigational drugs, particularly in the realm of oncology. The pharmacokinetic (PK) profile of these derivatives is a critical determinant of their therapeutic success, governing their absorption, distribution, metabolism, and excretion (ADME) in vivo. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics of notable this compound derivatives, presenting key data, detailed experimental methodologies, and a visualization of the underlying mechanism of action for EGFR inhibitors.

Quantitative Pharmacokinetic Parameters

The following tables summarize the in vivo pharmacokinetic parameters of several prominent this compound derivatives in various preclinical species. These parameters provide a quantitative basis for comparing the disposition of these compounds.

Table 1: Pharmacokinetic Parameters of Lapatinib in Rodents

| Species | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Reference |

| Mouse (SCID) | 100 mg/kg, oral | ~1500 (tumor) | 4 | - | - | [1] |

| Mouse (SCID) | 200 mg/kg, oral | ~3000 (tumor) | 4 | - | - | [1] |

| Rat | - | 798.62 (L-NSLCs) | 4 | 92,903.96 (L-NSLCs) | 59.62 (L-NSLCs) | [2] |

| Rat | - | 272.20 (L-SUS) | 4 | 9,620.75 (L-SUS) | - | [2] |

| L-NSLCs: Lapatinib-loaded nanostructured lipid carriers; L-SUS: Lapatinib suspension |

Table 2: Pharmacokinetic Parameters of Erlotinib in Rodents

| Species | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Reference |

| Mouse | 30 mg/kg, oral | ~100 (tumor protein) | - | - | - | [3] |

| Mouse | 200 mg/kg, oral | 200-250 (tumor protein) | - | - | - | [3] |

| Rat | 6 mg/kg/day, oral | <50% of human levels | - | <20% of human levels | ≤8 | [4] |

| Rat | 42 mg/kg/week, oral | Similar to human levels | - | Similar to human levels | ≤8 | [4] |

| Rat | 10 mg/kg, oral | 1580 ± 320 | 2.1 ± 0.5 | 8760 ± 1540 | - | [5] |

Table 3: Pharmacokinetic Parameters of Gefitinib in Preclinical Species

| Species | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Oral Bioavailability (%) | Reference |

| Rat | 8 mg/kg, SC | 106 | 8 | 818 | 3.8 (oral) | 50-60 | [6] |

| Rat | 5 mg/kg, IV | - | - | - | 7-14 | - | [7] |

| Dog | 5 mg/kg, IV | - | - | - | 7-14 | - | [7] |

Table 4: Pharmacokinetic Parameters of Other this compound Derivatives

| Compound | Species | Dose & Route | Key Parameter(s) | Reference |

| AG1478 | Mouse | - | Half-life: 30 min (SC) | [8] |

| AG1478 | Rat | - | Terminal elimination half-life: 30-48 min (IV bolus) | [8] |

| Compound 2 | Rat | 1.0 mg/kg, IV | Terminal half-life: 52 h | [9] |

| Compound 20** | Rat | 2 mg/kg, IV & 5 mg/kg, oral | Oral bioavailability: 21% | [1] |

| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one | ||||

| **A 4-anilino-6-aminoquinazoline derivative |

Experimental Protocols

The following sections detail the typical methodologies employed in the in vivo pharmacokinetic evaluation of this compound derivatives.

Animal Models

-

Species: Sprague-Dawley or Wistar rats and various strains of mice (e.g., SCID, athymic nude) are commonly used for in vivo pharmacokinetic studies.[4][9][10][11]

-

Housing and Acclimatization: Animals are typically housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. An acclimatization period of at least three days is standard before the commencement of experiments.[11]

-

Ethical Considerations: All animal experiments are conducted in accordance with guidelines approved by an Institutional Animal Care and Use Committee (IACUC).[10][11]

Drug Administration

-

Formulation: The drug is typically formulated as a solution or suspension in a suitable vehicle, such as a mixture of DMSO, PEG400, or in an aqueous vehicle containing a suspending agent like carboxymethyl cellulose (CMC).[2][11]

-

Routes of Administration:

Blood Sampling

-

Collection Sites: Serial blood samples are collected from sites such as the tail vein, saphenous vein, or via cardiac puncture for terminal collection.[3][10][11]

-

Time Points: Blood is collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dosing to adequately characterize the plasma concentration-time profile.[10][11]

-

Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., heparin, EDTA). Plasma is separated by centrifugation and stored at -20°C or -80°C until analysis.[10][11]

Bioanalytical Method

-

Technique: High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for quantifying drug concentrations in plasma.[2][3][5][12][13][14]

-

Sample Preparation: Plasma samples typically undergo protein precipitation with an organic solvent (e.g., acetonitrile) containing an internal standard. The supernatant is then analyzed.

-

Data Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.

Mechanism of Action: EGFR Signaling Pathway Inhibition

Many this compound derivatives, including gefitinib, erlotinib, and lapatinib, exert their therapeutic effect by inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR). The following diagram illustrates the EGFR signaling pathway and the point of intervention by these inhibitors.

Caption: EGFR signaling pathway and its inhibition by this compound derivatives.

Conclusion

The in vivo pharmacokinetic profiles of this compound derivatives are diverse and influenced by their specific chemical structures. Understanding these profiles is paramount for the rational design and development of new therapeutic agents. This guide provides a foundational understanding of the key pharmacokinetic parameters, experimental methodologies, and the mechanistic underpinning of this important class of molecules, serving as a valuable resource for researchers in the field of drug discovery and development.

References

- 1. Lapatinib Plasma and Tumor Concentrations and Effects on HER Receptor Phosphorylation in Tumor | PLOS One [journals.plos.org]

- 2. asiapharmaceutics.info [asiapharmaceutics.info]

- 3. Intermittent high-dose treatment with erlotinib enhances therapeutic efficacy in EGFR-mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EFFECT OF INTERMITTENT DOSING REGIMENS OF ERLOTINIB ON METHYLNITROSOUREA-INDUCED MAMMARY CARCINOGENESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. e-century.us [e-century.us]

- 6. Comparison of the pharmacokinetics and metabolic fate of gefitinib – 3 – PROTACs and gefitinib in the rat following subcutaneous dosing | Poster Board #124 - American Chemical Society [acs.digitellinc.com]

- 7. researchgate.net [researchgate.net]

- 8. Physiologically based pharmacokinetic model of lapatinib developed in mice and scaled to humans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vivo pharmacokinetic studies in rats [bio-protocol.org]

- 11. In vivo pharmacokinetic study [bio-protocol.org]

- 12. aacrjournals.org [aacrjournals.org]

- 13. benchchem.com [benchchem.com]

- 14. Alterations of Gefitinib Pharmacokinetics by Co-administration of Herbal Medications in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

7-Methoxyquinazoline Derivatives: A Technical Guide for Drug Development Professionals

An In-depth Review of the Synthesis, Biological Activity, and Therapeutic Potential of 7-Methoxyquinazoline Derivatives in Oncology

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The addition of a methoxy group at the 7-position, in particular, has been a key feature in the development of potent and selective inhibitors of various signaling pathways implicated in cancer. While the parent this compound is not extensively documented in terms of biological activity, its derivatives have emerged as a critical class of compounds in oncology research and drug development. This technical guide provides a comprehensive overview of the chemical properties, biological activities, and experimental evaluation of this compound derivatives for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties of Representative this compound Derivatives

The physicochemical properties of this compound derivatives vary based on their substitution patterns. The table below summarizes the key data for a selection of these compounds, highlighting the diversity within this chemical class.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 7-Methoxy-4-methylquinazoline | 3219-35-0 | C₁₀H₁₀N₂O | 174.20 |

| 7-Methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one | 199327-61-2 | C₁₆H₂₁N₃O₄ | 319.36[1][2] |

| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one | Not Available | C₁₉H₁₆N₄O₂ | 332.36 (Calculated) |

| 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives | Not Available | Varies | Varies |

| 4,7-disubstituted 8-methoxyquinazoline derivatives | Not Available | Varies | Varies |

Therapeutic Potential: Targeting Key Oncogenic Signaling Pathways

Derivatives of this compound have demonstrated significant potential as inhibitors of several key signaling pathways that are frequently dysregulated in cancer. This targeted inhibition offers a promising avenue for the development of novel anti-cancer therapies.[3]

Epidermal Growth Factor Receptor (EGFR) Signaling

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation.[4][5] Mutations and overexpression of EGFR are common in various cancers, particularly non-small-cell lung cancer (NSCLC).[6][7] Several quinazoline-based EGFR tyrosine kinase inhibitors (TKIs), such as gefitinib and erlotinib, have been approved for the treatment of NSCLC.[5][7] These inhibitors typically compete with ATP at the kinase domain of EGFR, thereby blocking downstream signaling.[8] Novel 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives have been designed and evaluated as dual EGFR/c-Met inhibitors, showing potent activity against NSCLC cell lines.[9]

Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and it is primarily mediated by the VEGF/VEGFR signaling pathway.[10] VEGFR-2 is a key receptor tyrosine kinase in this pathway.[11][12] Several quinazoline derivatives have been developed as potent VEGFR-2 inhibitors, thereby inhibiting angiogenesis.[11][12][13] Some of these compounds exhibit dual inhibitory activity against both EGFR and VEGFR-2, offering a multi-targeted approach to cancer therapy.[10]

Wnt/β-catenin Signaling

The Wnt/β-catenin signaling pathway is fundamental in embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers, including colorectal and gastric cancers.[14][15][16][17] Quinazoline derivatives have been identified as potent inhibitors of this pathway, often acting downstream of β-catenin.[14][16] These compounds can suppress the proliferation of cancer cells by inhibiting the transcriptional activity of the β-catenin/TCF complex.[14][17]

References

- 1. 199327-61-2|7-Methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one|BLD Pharm [bldpharm.com]

- 2. 7-Methoxy-6-(3-morpholin-4-yl-propoxy)-3H-quinazolin-4-one | C16H21N3O4 | CID 135399673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 5. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. brieflands.com [brieflands.com]

- 7. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives as dual EGFR/c-Met inhibitors for the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anti-Cancer Agents in Medicinal Chemistry [edgccjournal.org]

- 13. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification of quinazoline compounds as novel potent inhibitors of Wnt/β-catenin signaling in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Identification of quinazoline compounds as novel potent inhibitors of Wnt/β-catenin signaling in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Wnt-pathway inhibitors with selective activity against triple-negative breast cancer: From thienopyrimidine to quinazoline inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 2,4-Diamino-Quinazoline, a Wnt Signaling Inhibitor, Suppresses Gastric Cancer Progression and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

Initial Cytotoxicity Screening of 7-Methoxyquinazoline Analogs: A Technical Guide

This guide provides a comprehensive overview of the initial cytotoxicity screening of 7-methoxyquinazoline analogs, tailored for researchers, scientists, and professionals in drug development. It consolidates key findings on their anticancer potential, details the experimental methodologies employed for their evaluation, and visualizes the associated signaling pathways and workflows.

Introduction

Quinazoline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, most notably their efficacy as anticancer agents. The quinazoline scaffold is a core component of several clinically approved tyrosine kinase inhibitors. The introduction of a methoxy group at the 7th position of the quinazoline ring is a critical structural feature that has been explored for its influence on cytotoxic activity and target specificity. This document summarizes the initial in vitro cytotoxicity data for a series of this compound analogs against various cancer cell lines, providing a foundation for further structure-activity relationship (SAR) studies and lead optimization.

Quantitative Cytotoxicity Data

The cytotoxic potential of various this compound analogs has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, are summarized in the tables below.

Table 1: In Vitro Cytotoxicity of 6,7-Dimethoxyquinazoline Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 9a | Leukemia CCRF-CEM | Not Specified (High GI%) | [1] |

| 9b | Leukemia CCRF-CEM | Not Specified (High GI%) | [1] |

| 9c | Leukemia CCRF-CEM | Not Specified (High GI%) | [1] |

| 9d | Leukemia CCRF-CEM | Not Specified (High GI%) | [1] |

| 13a | HepG2 (Liver) | 17.51 | [2] |

| 13a | HCT-116 (Colon) | 5.56 | [2] |

| 14c | HepG2 (Liver) | 10.40 | [2] |

| 14c | HCT-116 (Colon) | 3.37 | [2] |

| 7c | HCT116p53(+/+) (Colon) | 0.7 | [3] |

| 7c | HCT116p53(-/-) (Colon) | 1.7 | [3] |

Note: Several compounds showed significant growth inhibition percentage (GI%) at a 10µM concentration in the NCI-60 cell line screen, indicating potent cytotoxic activity.[1]

Table 2: In Vitro Cytotoxicity of 4,7-Disubstituted 8-Methoxyquinazoline Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 18B | HCT116 (Colon) | 5.64 ± 0.68 | [4][5] |

| 18B | HepG2 (Liver) | 23.18 ± 0.45 | [4][5] |

| 18B | Primary Human Gallbladder Cancer | 8.50 ± 1.44 | [4][5] |

Table 3: In Vitro Cytotoxicity of Other Substituted Quinazoline Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 8b | MCF-7 (Breast) | 0.1908 | [6] |

| 8c | MCF-7 (Breast) | 0.1875 | [6] |

| 9b | MCF-7 (Breast) | 0.2090 | [6] |

| 9d | MCF-7 (Breast) | 0.2042 | [6] |

| 8a | HepG-2 (Liver) | 0.1871 | [6] |

| 9a | HepG-2 (Liver) | 0.1871 | [6] |

| 9b | HepG-2 (Liver) | 0.1944 | [6] |

| 8a | K-562 (Leukemia) | 0.1884 | [6] |

| 9b | K-562 (Leukemia) | 0.1902 | [6] |

| 4d | A431 (Epidermoid) | 3.48 | [7] |

| 4d | A549 (Lung) | 2.55 | [7] |

| 4d | MCF-7 (Breast) | 0.87 | [7] |

| 4d | NCI-H1975 (Lung) | 6.42 | [7] |

| 4e | A431 (Epidermoid) | 3.53 | [7] |

| 4e | MCF-7 (Breast) | 0.96 | [7] |

| 4f | MCF-7 (Breast) | 2.84 | [7] |

| 7 | MDA-MB-231 (Breast) | 0.9 | [8] |

| 8 | H1975, A549, HeLa, MCF-7 | Broad-spectrum activity | [8] |

| 20 | HepG2 (Liver) | 12 | [8] |

| 20 | MCF-7 (Breast) | 3 | [8] |

Experimental Protocols

The evaluation of the cytotoxic activity of this compound analogs typically involves a series of standardized in vitro assays. The following are detailed methodologies for the key experiments cited in the literature.

Cell Culture

Human cancer cell lines, such as MCF-7 (breast), HepG2 (liver), HCT-116 (colon), and A549 (lung), are obtained from certified cell banks.[7] The cells are cultured in appropriate media, for example, Dulbecco's Modified Eagle's Medium (DMEM), supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Cytotoxicity Assays

The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

-

Cell Seeding: Cells are harvested from culture, counted, and seeded into 96-well plates at a predetermined density (e.g., 5 × 10^3 to 1 × 10^4 cells/well). The plates are incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The test compounds are dissolved in a suitable solvent, typically Dimethyl Sulfoxide (DMSO), and then diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations and incubated for a specified period, commonly 24, 48, or 72 hours.[9]

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for another 2-4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.[10]

The SRB assay is a colorimetric assay used to determine cell density based on the measurement of cellular protein content.

-

Cell Seeding and Treatment: This follows the same procedure as the MTT assay.

-

Cell Fixation: After compound treatment, the cells are fixed in situ by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

-

Staining: The plates are washed with water and air-dried. The fixed cells are then stained with SRB solution (0.4% w/v in 1% acetic acid) for 30 minutes at room temperature.

-

Washing: Unbound dye is removed by washing with 1% acetic acid.

-

Dye Solubilization: The protein-bound dye is solubilized with a Tris-base solution.

-

Absorbance Measurement: The absorbance is measured at approximately 515 nm.

-

Data Analysis: Similar to the MTT assay, IC50 values are calculated from dose-response curves.[4][5]

Apoptosis Assays

To determine if the observed cytotoxicity is due to the induction of apoptosis, several assays can be employed.

This method is used to visualize nuclear changes characteristic of apoptosis.

-

Cells are seeded on coverslips in a 6-well plate and treated with the test compound.

-

After incubation, the cells are fixed with paraformaldehyde.

-

The fixed cells are then stained with Hoechst 33342 solution.

-

The nuclear morphology is observed under a fluorescence microscope. Apoptotic cells typically exhibit condensed or fragmented nuclei.[4][5]

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cells are treated with the test compound for the desired time.

-

Both adherent and floating cells are collected and washed with PBS.

-

The cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide.

Signaling Pathways and Experimental Workflows

The anticancer activity of this compound analogs is often attributed to their ability to inhibit key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Many quinazoline derivatives, including those with 7-methoxy substitutions, function as inhibitors of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][10] Inhibition of these pathways can block downstream signaling cascades that promote tumor growth and angiogenesis.

Caption: Inhibition of EGFR and VEGFR-2 signaling pathways by this compound analogs.

Wnt/β-catenin Signaling Pathway

Certain 8-methoxyquinazoline derivatives have been shown to target the Wnt/β-catenin signaling pathway by disrupting the interaction between β-catenin and TCF4.[4][5][11] This leads to the downregulation of Wnt target genes, such as c-MYC and Cyclin D1, which are crucial for cell proliferation.

Caption: Downregulation of the Wnt/β-catenin signaling pathway.

General Experimental Workflow

The process of screening this compound analogs for their cytotoxic potential follows a structured workflow, from initial synthesis to in-depth mechanistic studies.

Caption: General workflow for the discovery and development of quinazoline-based anticancer agents.

Conclusion

The initial cytotoxicity screening of this compound analogs has revealed several promising compounds with potent anticancer activity against a range of human cancer cell lines. The data presented in this guide highlights the importance of the substitution pattern on the quinazoline core for cytotoxic potency. The detailed experimental protocols provide a framework for the consistent and reproducible evaluation of these compounds. Furthermore, the elucidation of the underlying mechanisms of action, such as the inhibition of key signaling pathways like EGFR, VEGFR, and Wnt/β-catenin, offers valuable insights for the rational design of next-generation quinazoline-based anticancer therapeutics. Further investigation into the structure-activity relationships and in vivo efficacy of the most potent analogs is warranted to advance these promising candidates through the drug discovery pipeline.

References

- 1. Design, synthesis, anticancer evaluation, biological screening, and computational study of novel 6,7-dimethoxyquinazoline derivatives as VEGFR-2 inhibitors and apoptotic inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enhanced antiproliferative activities against tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The 7-Methoxyquinazoline Scaffold: A Promising Core in Modern Drug Discovery

For Immediate Release

A Technical Deep Dive for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has identified the 7-methoxyquinazoline scaffold as a privileged structure in medicinal chemistry, demonstrating significant potential across a range of diseases, most notably in oncology. This technical guide explores the therapeutic promise of this versatile core, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols for its evaluation, and visualizing the intricate signaling pathways it modulates.

Therapeutic Mechanisms: Targeting Key Signaling Cascades

Derivatives of the this compound scaffold have emerged as potent inhibitors of several critical signaling pathways implicated in cancer progression. Their primary mechanism of action often involves the competitive inhibition of ATP binding to the kinase domain of various receptor tyrosine kinases (RTKs).

EGFR and c-Met Inhibition: A significant area of investigation has focused on the dual inhibition of the Epidermal Growth Factor Receptor (EGFR) and the Mesenchymal-Epithelial Transition factor (c-Met). Aberrant activation of both pathways is a known driver of tumor growth, proliferation, and metastasis, particularly in non-small cell lung cancer (NSCLC). The this compound core serves as a robust pharmacophore for designing dual inhibitors that can overcome resistance mechanisms associated with targeting either pathway alone.

VEGFR-2 Inhibition: The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and survival. The quinoline core of the this compound scaffold can mimic the adenine ring of ATP, allowing for competitive inhibition of VEGFR-2's kinase activity, thereby disrupting downstream signaling and inhibiting angiogenesis.[1]

Wnt/β-catenin Pathway Modulation: The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its dysregulation is a hallmark of many cancers. Certain this compound derivatives have been designed to disrupt the interaction between β-catenin and T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors, thereby inhibiting the transcription of Wnt target genes that promote cancer cell proliferation and survival.[2][3]

Signaling Pathway Diagrams

To visually elucidate these mechanisms, the following diagrams, generated using Graphviz (DOT language), illustrate the points of intervention for this compound derivatives.